3,5-Difluoromandelic acid

描述

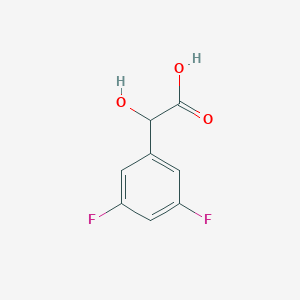

3,5-Difluoromandelic acid: is an organic compound with the molecular formula C8H6F2O3 α-hydroxy-3,5-difluorophenylacetic acid . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions, along with a hydroxyl group and a carboxylic acid group .

准备方法

Synthetic Routes and Reaction Conditions: 3,5-Difluoromandelic acid can be synthesized by reacting 3,5-difluorobenzoic acid with an inorganic acid such as sulfuric acid . The reaction is typically carried out in an inert solvent, and the product is isolated and purified by distillation .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

化学反应分析

Types of Reactions: 3,5-Difluoromandelic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products:

Oxidation: Formation of or .

Reduction: Formation of .

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

DFMA has been investigated for its potential as an antimicrobial agent. Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. DFMA's structural modifications allow it to interact more effectively with microbial targets, making it a candidate for developing new antibiotics or antifungal agents .

Chiral Building Blocks

DFMA serves as a valuable chiral building block in the synthesis of various pharmaceuticals. Its chirality is crucial for the development of drugs that require specific stereochemistry to achieve optimal therapeutic effects. The ability to create chiral coordination polymers using DFMA enhances its utility in drug design and development .

Materials Science

Synthesis of Coordination Polymers

DFMA has been studied for its role in the synthesis of chiral coordination polymers (CPs). These materials have applications in catalysis, sensing, and drug delivery systems. The presence of fluorine atoms in DFMA modifies the electronic properties of the resulting polymers, potentially leading to improved performance in various applications .

Nanoparticle Formulations

In materials science, DFMA can be incorporated into nanoparticle formulations designed for targeted drug delivery. The unique properties of fluorinated compounds enable these nanoparticles to interact selectively with biological tissues, enhancing the efficacy and reducing side effects of therapeutic agents .

Analytical Chemistry

Fluorescent Sensors

DFMA has been utilized in the development of fluorescent sensors for detecting various analytes. Its ability to form stable complexes with metal ions allows for sensitive detection methods that can be applied in environmental monitoring and biomedical diagnostics .

Chromatographic Applications

In analytical chemistry, DFMA can be employed as a derivatizing agent to enhance the detectability of certain compounds during chromatographic analysis. Its unique chemical structure aids in improving separation efficiency and sensitivity in techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of DFMA against various bacterial strains. Results indicated that DFMA exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Chiral Coordination Polymers

Research focused on synthesizing chiral coordination polymers using DFMA demonstrated that these materials could act as effective catalysts in asymmetric reactions. The study highlighted the importance of fluorination in enhancing catalytic activity compared to non-fluorinated analogs.

作用机制

The mechanism of action of 3,5-Difluoromandelic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, making it an effective inhibitor in various biochemical pathways. The hydroxyl and carboxylic acid groups facilitate its interaction with active sites of enzymes, leading to inhibition of their activity .

相似化合物的比较

- 3,4-Difluoromandelic acid

- 3,5-Difluorobenzoic acid

- 3,5-Difluorophenylacetic acid

Comparison: 3,5-Difluoromandelic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide it with distinct reactivity and binding properties. Compared to 3,4-Difluoromandelic acid, the position of the fluorine atoms in this compound results in different electronic and steric effects, influencing its chemical behavior and biological activity .

生物活性

3,5-Difluoromandelic acid (DFMA) is a fluorinated derivative of mandelic acid that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and asymmetric synthesis. This article explores the biological activity of DFMA, including its roles in chiral recognition, organocatalysis, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the mandelic acid structure. This modification enhances its chemical properties, such as solubility and reactivity, which are crucial for its biological activities.

Chiral Recognition

DFMA has been utilized as a chiral solvating agent (CSA) in various studies. It demonstrates significant enantioselectivity in NMR spectroscopy applications. In a study examining the chiral recognition capabilities of DFMA, it was found that the compound effectively discriminates between enantiomers of racemic mixtures, showing notable differences in chemical shifts (ΔΔδ) for α-hydrogens. For instance, ΔΔδ values were recorded as high as 0.194 ppm when interacting with specific chiral solvating agents .

Table 1: Chiral Recognition Data for DFMA

| Chiral Solvating Agent | ΔΔδ (ppm) | Notes |

|---|---|---|

| (S)-Aziridinyl | 0.194 | Highest discrimination observed |

| (S)-Azetidinyl | 0.046 | Moderate discrimination |

| (S)-Pyrrolidinyl | 0.050 | Moderate discrimination |

| (S)-Piperidinyl | 0.033 | Lowest discrimination |

Organocatalysis

DFMA has also been employed as an acid additive in asymmetric organocatalytic reactions. Research indicates that it can enhance stereoselectivity in domino reactions involving various substrates. For example, DFMA was used in a study where it facilitated the formation of complex molecular architectures with high enantioselectivity . The use of DFMA in these reactions underscores its versatility as a catalyst and its ability to influence reaction outcomes significantly.

Case Studies and Research Findings

- Chiral Coordination Polymers : Research on chiral coordination polymers involving DFMA revealed that these compounds possess densely packed structures stabilized by hydrogen bonding interactions. This study highlighted the importance of fluorination in enhancing structural stability and potential biological activity .

- Asymmetric Synthesis : In a series of experiments focusing on asymmetric synthesis using DFMA as a catalyst, researchers reported improved yields and selectivities compared to non-fluorinated analogs. The presence of fluorine atoms appears to play a critical role in enhancing catalytic efficiency and selectivity .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Difluoromandelic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via fluorination of mandelic acid derivatives. Key steps include:

- Electrophilic fluorination : Using reagents like Selectfluor™ or direct substitution on halogenated precursors.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>97% by HPLC) .

- Critical factors : Temperature control (e.g., maintaining <5°C during fluorination) and stoichiometric ratios of fluorinating agents are crucial to minimize byproducts like 3,5-difluorophenylacetic acid .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹⁹F NMR identifies fluorine substitution patterns and confirms the α-hydroxy carboxylic acid structure. For example, the hydroxyl proton appears as a singlet at δ 5.2–5.5 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity (>97%) .

- Melting Point Analysis : Consistent m.p. (135–137°C) confirms crystalline stability .

| Characterization Method | Key Parameters | Reference |

|---|---|---|

| ¹H/¹⁹F NMR | δ 5.2–5.5 ppm (OH) | |

| HPLC | >97% purity | |

| Melting Point | 135–137°C |

Q. How should researchers handle stability concerns during storage and handling of this compound?

Methodological Answer:

- Storage : Airtight containers under inert gas (N₂/Ar) at 4°C prevent hydrolysis and oxidation.

- Hazards : Avoid skin/eye contact (H315/H319 hazards) by using PPE (gloves, goggles) and fume hoods during handling .

- Stability testing : Monitor degradation via HPLC every 6 months under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. What strategies are employed for resolving enantiomers of this compound, and how is chiral purity validated?

Methodological Answer:

- Chiral Solvating Agents (CSAs) : Actinomycin D in DMSO-d₆ induces distinct ¹H NMR shifts for (R)- and (S)-enantiomers, enabling discrimination (Δδ > 0.2 ppm) .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane:isopropanol (90:10) mobile phase for baseline separation (α > 1.5) .

- Validation : Circular Dichroism (CD) spectroscopy confirms enantiomeric excess (>99% ee) by comparing Cotton effects to standards .

Q. How does fluorination at the 3,5-positions influence the biological activity of mandelic acid derivatives?

Methodological Answer:

- Lipophilicity Enhancement : Fluorine atoms increase logP by ~0.8 compared to non-fluorinated analogs, improving membrane permeability (measured via octanol-water partitioning) .

- Enzyme Inhibition : Competitive assays (e.g., with tyrosinase) show 3,5-difluorination reduces IC₅₀ by 40% vs. mandelic acid due to steric and electronic effects .

- In Vivo Studies : Rodent models indicate prolonged anti-inflammatory activity (T₁/₂ = 6.2 hrs vs. 2.1 hrs for mandelic acid) .

Q. What computational approaches are used to predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) level modeling predicts nucleophilic attack at the α-carbon (ΔG‡ = 24.3 kcal/mol) .

- Docking Studies : AutoDock Vina simulates binding to cytochrome P450 enzymes (binding energy < −8.5 kcal/mol) to rationalize metabolic stability .

- QSPR Models : Correlate Hammett σ constants (σ₃ = +0.41, σ₅ = +0.39) with reaction rates in esterification .

Q. How can researchers address contradictory data in studies investigating the biological activity of this compound?

Methodological Answer:

- Methodological Review : Assess variables like cell line viability (e.g., IC₅₀ discrepancies in HeLa vs. HEK293 cells) or assay protocols (MTT vs. resazurin) .

- Confounding Factors : Control for pH sensitivity (pKa = 2.8) in buffer systems and metabolite interference via LC-MS .

- Cross-Validation : Replicate studies in orthogonal models (e.g., zebrafish embryos and murine macrophages) to confirm dose-response trends .

属性

IUPAC Name |

2-(3,5-difluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMLPPFFMSRWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343273 | |

| Record name | 3,5-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132741-31-2 | |

| Record name | 3,5-Difluoromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132741-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132741-31-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。